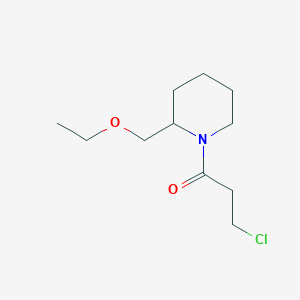

3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-1-[2-(ethoxymethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO2/c1-2-15-9-10-5-3-4-8-13(10)11(14)6-7-12/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMJIFDISUQKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one, with the CAS number 2022916-10-3, is a chemical compound that has garnered interest for its potential biological activities. This compound features a molecular formula of C₁₁H₂₀ClNO and a molecular weight of 233.73 g/mol. Its structure includes a piperidine ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

The biological activity of this compound primarily involves interactions with neurotransmitter systems. Compounds with similar structures have been shown to exhibit effects on the central nervous system (CNS), potentially acting as modulators of neurotransmitter release or receptor activity.

Pharmacological Properties

Research indicates that piperidine derivatives can possess various pharmacological effects, including:

- Antidepressant Activity : Some studies suggest that piperidine-based compounds can influence serotonin and norepinephrine levels, which may contribute to antidepressant effects.

- Anxiolytic Effects : Similar compounds have demonstrated the ability to reduce anxiety-like behaviors in animal models.

- Analgesic Properties : Certain derivatives have been evaluated for pain relief capabilities, engaging opioid receptors or other pain pathways.

Case Studies and Research Findings

-

Study on Piperidine Derivatives :

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various piperidine derivatives. It was found that modifications to the piperidine ring significantly impacted their binding affinity to serotonin receptors, suggesting that this compound may similarly affect serotonergic pathways . -

Behavioral Studies :

In behavioral assays, compounds structurally related to this compound were tested for anxiolytic effects using the elevated plus maze model. Results indicated a notable decrease in anxiety-related behaviors, supporting the hypothesis that such compounds could serve as potential anxiolytics . -

Pain Management Research :

Another study focused on the analgesic properties of piperidine derivatives, where it was demonstrated that these compounds could activate mu-opioid receptors, leading to pain relief in animal models. This suggests a possible therapeutic application for this compound in pain management .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Analgesics and Anesthetics

One of the primary applications of 3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one is in the synthesis of novel analgesics and anesthetics. The compound's structure allows for modifications that can enhance potency and selectivity for specific receptors, particularly opioid receptors. Research has shown that derivatives of this compound exhibit significant analgesic effects in preclinical models, making them potential candidates for pain management therapies .

2. Neurological Research

This compound has been investigated for its effects on neurological pathways. Studies indicate that it may influence neurotransmitter release and receptor activity, particularly in the context of anxiety and depression disorders. Its ability to modulate the central nervous system (CNS) suggests potential therapeutic uses in treating conditions such as anxiety disorders and depression.

Case Study 1: Development of Novel Pain Relievers

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their analgesic properties. The results demonstrated that certain modifications led to compounds with enhanced efficacy compared to traditional opioids, with reduced side effects such as respiratory depression .

Case Study 2: CNS Activity Assessment

A research team conducted a series of experiments to assess the CNS activity of this compound using animal models. The findings indicated that it significantly reduced anxiety-like behaviors without producing sedation, positioning it as a potential candidate for further development in treating anxiety disorders .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have shown that while the compound exhibits some level of toxicity at high doses, its therapeutic window appears favorable when used in controlled settings. Ongoing studies aim to better define its safety parameters and long-term effects on human health .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.